molecular formula C18H23N9O4 B11534139 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11534139
M. Wt: 429.4 g/mol
InChI Key: SMRDIHJSABTEIZ-AWQFTUOYSA-N
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Description

  • This compound is a complex molecule with a long name, so let’s break it down. It consists of several functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety.
  • The oxadiazole ring (1,2,5-oxadiazole) is a five-membered heterocycle containing oxygen and nitrogen atoms. It imparts interesting properties to the compound.
  • The triazole ring (1H-1,2,3-triazole) is another five-membered heterocycle with three nitrogen atoms. Triazoles are commonly found in pharmaceuticals and agrochemicals due to their diverse biological activities.
  • The carbohydrazide group adds further complexity and reactivity.
  • Overall, this compound combines different functional groups, making it potentially useful in various applications.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. considering its complexity, it likely involves multiple steps.
    • Industrial production methods may involve large-scale synthesis, purification, and isolation. Researchers would optimize these processes to achieve high yields and purity.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Oxidative processes could modify the hydroxyphenyl group or the methoxymethyl group.

        Reduction: Reduction reactions might target the triazole or oxadiazole rings.

        Substitution: Substitution reactions could occur at any of the functional groups.

    • Common reagents and conditions would depend on the specific reaction. For example:

        Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidants.

        Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

        Substitution: Various nucleophiles or electrophiles.

    • Major products would vary based on the reaction type and conditions.
  • Scientific Research Applications

      Chemistry: Researchers might explore its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) or its potential as a drug candidate.

      Medicine: Assessing its pharmacological properties, toxicity, and therapeutic potential.

      Industry: Developing new materials, catalysts, or specialty chemicals.

  • Mechanism of Action

    • Unfortunately, specific information about the mechanism of action for this compound is not readily available. It would require experimental studies.
    • Researchers would investigate its binding to specific targets (enzymes, receptors) and downstream effects on cellular pathways.
  • Comparison with Similar Compounds

    • Similar compounds may include other oxadiazoles, triazoles, or hydrazides.
    • Highlighting its uniqueness would involve discussing its specific combination of functional groups and potential applications.

    : Note: The compound’s name is quite complex, and its detailed study may not be widely documented. Please refer to relevant scientific literature for more in-depth information.

    Properties

    Molecular Formula

    C18H23N9O4

    Molecular Weight

    429.4 g/mol

    IUPAC Name

    1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-(methoxymethyl)triazole-4-carboxamide

    InChI

    InChI=1S/C18H23N9O4/c1-4-26(5-2)12-7-6-11(14(28)8-12)9-20-22-18(29)15-13(10-30-3)27(25-21-15)17-16(19)23-31-24-17/h6-9,28H,4-5,10H2,1-3H3,(H2,19,23)(H,22,29)/b20-9+

    InChI Key

    SMRDIHJSABTEIZ-AWQFTUOYSA-N

    Isomeric SMILES

    CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)COC)O

    Canonical SMILES

    CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)COC)O

    Origin of Product

    United States

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